(S)-1-(3-bromophenyl)-3-fluoropyrrolidine
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Overview
Description
(S)-1-(3-bromophenyl)-3-fluoropyrrolidine is a chiral compound characterized by the presence of a bromophenyl group and a fluoropyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3-bromophenyl)-3-fluoropyrrolidine typically involves the use of chiral starting materials and specific reaction conditions to ensure the desired stereochemistry. One common method involves the reaction of a bromophenyl derivative with a fluoropyrrolidine precursor under controlled conditions to achieve the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(S)-1-(3-bromophenyl)-3-fluoropyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(S)-1-(3-bromophenyl)-3-fluoropyrrolidine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of (S)-1-(3-bromophenyl)-3-fluoropyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (S)-1-(3-bromophenyl)-3-fluoropyrrolidine include:
- (S)-β-(3-bromophenyl)alanine
- 2-(3-bromophenyl)naphthalene
- 4-bromophenyl 4-bromobenzoate
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a bromophenyl group and a fluoropyrrolidine ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11BrFN |
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Molecular Weight |
244.10 g/mol |
IUPAC Name |
(3S)-1-(3-bromophenyl)-3-fluoropyrrolidine |
InChI |
InChI=1S/C10H11BrFN/c11-8-2-1-3-10(6-8)13-5-4-9(12)7-13/h1-3,6,9H,4-5,7H2/t9-/m0/s1 |
InChI Key |
KXSYGEAHJXIDQY-VIFPVBQESA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)C2=CC(=CC=C2)Br |
Canonical SMILES |
C1CN(CC1F)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
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